Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate
Description
Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate is a synthetic piperidine derivative featuring a 3-methyl-4-nitrophenyl carbonyl group at the piperidine nitrogen and an ethyl ester at the 3-position. Analogous compounds, such as ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (CAS 328395-19-3), share similar nitroaromatic motifs but differ in substitution patterns (e.g., hydroxyl vs. methyl groups), which may alter solubility and biological interactions .
Properties
IUPAC Name |
ethyl 1-(3-methyl-4-nitrobenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-16(20)13-5-4-8-17(10-13)15(19)12-6-7-14(18(21)22)11(2)9-12/h6-7,9,13H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVPFPZNRUFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a methylphenyl compound is treated with a nitrating agent such as nitric acid.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate with piperidine derivatives bearing modifications in substituents, ring systems, or functional groups. Key differences in synthesis, spectral data, and physicochemical properties are highlighted.
Nitroaromatic Piperidine Derivatives
Ethyl 1-(3-Hydroxy-4-nitrophenyl)piperidine-4-carboxylate (CAS 328395-19-3) Molecular Formula: C₁₄H₁₈N₂O₅ Key Features: Replaces the 3-methyl group with a hydroxyl substituent, enhancing polarity.
Synthesis: Prepared via reaction of 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate under basic conditions (pH 9–10) .
Heterocyclic-Substituted Piperidines
Ethyl 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylate
- Molecular Formula : C₁₅H₁₈N₄O₂
- Key Features : Incorporates a pyrrolopyrimidine moiety, which may enhance DNA-binding affinity.
- Synthesis : Achieved via nucleophilic substitution between a chlorinated pyrrolopyrimidine and ethyl piperidine-3-carboxylate in DMF at 140°C .
Ethyl 1-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate (Compound 21l)
- Molecular Formula : C₂₀H₁₉F₄N₄O₃
- Key Features : Fluorine and trifluoromethyl groups improve metabolic stability and lipophilicity.
- Analytical Data : HRMS [M+H]⁺: 439.1382 (calc. 439.1388); HPLC purity: 97.92% .
Alkyl-Substituted Piperidines
Synthesis: Derived from ethyl nipecotate via alkylation with 3-bromopropanol .
rac-Ethyl 1-(4-Hydroxybutyl)piperidine-3-carboxylate (rac-15b) Molecular Formula: C₁₂H₂₃NO₃ Key Features: Extended alkyl chain compared to rac-15a, balancing lipophilicity and flexibility. Spectral Data: ¹H NMR (CDCl₃): δ 1.20–3.40 (m, alkyl and piperidine protons) .
Comparative Data Table
*Inferred molecular formula based on structural similarity to –15.
Key Observations
Fluorinated Groups: Improve metabolic stability and membrane permeability, as seen in Compound 21l . Hydroxyalkyl Chains: Increase solubility but may reduce cell permeability compared to aromatic substituents .
Structural Diversity :
- Piperidine-3-carboxylates with heterocyclic or sulfonyl substituents exhibit broader biological activity (e.g., kinase inhibition ), whereas alkyl-substituted analogs are often intermediates for further functionalization .
Biological Activity
Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring with a nitrophenyl substituent, which is known to enhance biological activity. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with nitro-substituted aromatic compounds. The general synthetic route involves:
- Formation of the piperidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Nitration : The introduction of the nitro group at the para position of the aromatic ring.
- Esterification : Converting the carboxylic acid group into an ethyl ester to enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MIC values as low as 0.22 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that derivatives with similar structures exhibit cytotoxic effects on several cancer cell lines, including prostate (PC-3 and DU145) and breast cancer cells (MDA-MB-231). For instance, one study reported that compounds with a similar scaffold displayed IC50 values ranging from 24 to 98 µg/mL against these cancer cell lines, suggesting that this compound may possess comparable properties .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against key enzymes involved in cancer progression and bacterial resistance.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells, which is critical for their anticancer efficacy.
- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria is another important aspect of its antimicrobial action.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
These findings highlight the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-3-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with piperidine derivatives and aromatic carbonyl precursors. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., DCC, EDC) to form the amide bond between the piperidine and 3-methyl-4-nitrobenzoyl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Maintaining 60–80°C improves reaction kinetics while minimizing side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate specific steps .
Optimization involves iterative adjustments to solvent, temperature, and catalyst ratios, monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.2–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm ester/amide carbonyls (δ 165–175 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy :
- Detect functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) .
Advanced Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking :
- Simulate interactions with biological targets (e.g., enzymes) by aligning the compound’s 3D structure (derived from X-ray or NMR) with active sites .
- MD Simulations :
- Assess stability in solvated environments (e.g., water, lipid bilayers) to inform bioavailability studies .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Multi-Software Validation :
- Refine X-ray data using SHELX (for small molecules) and PHENIX (for validation), comparing bond angles and torsional angles across software outputs .
- Complementary Techniques :
- Pair X-ray with solid-state NMR to resolve ambiguities in nitro group orientation or piperidine ring puckering .
- Twinned Data Handling :
- Use SHELXL’s TWIN/BASF commands to model twinned crystals and reduce R-factor discrepancies .
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against targets like kinases or proteases .
- Dose-Response Curves :
- Test concentrations from 1 nM to 100 µM, analyzing via nonlinear regression (GraphPad Prism) to determine efficacy .
- Control Experiments :
- Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate assay specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer :
- Reproducibility Checks :
- Standardize purification methods (e.g., recrystallization in ethanol vs. acetone) to isolate polymorphic forms .
- Analytical Cross-Validation :
- Compare DSC (differential scanning calorimetry) and hot-stage microscopy to confirm melting behavior .
- Solubility Profiling :
- Use shake-flask methods in buffers (pH 1–10) and logP calculations (via HPLC) to reconcile solubility variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
